molecular formula C6H8BrN3 B1281550 5-Bromo-2-(dimethylamino)pyrimidine CAS No. 38696-21-8

5-Bromo-2-(dimethylamino)pyrimidine

Cat. No. B1281550
CAS RN: 38696-21-8
M. Wt: 202.05 g/mol
InChI Key: NYMYGNLCILQUMT-UHFFFAOYSA-N
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Description

The compound 5-Bromo-2-(dimethylamino)pyrimidine is a brominated pyrimidine derivative that is of interest due to its potential applications in various chemical reactions and as an intermediate in pharmaceutical synthesis. Pyrimidine itself is a nitrogen-containing heterocyclic compound, and the introduction of a bromine atom and a dimethylamino group can significantly alter its chemical properties and reactivity.

Synthesis Analysis

The synthesis of brominated pyrimidine derivatives can be achieved through various methods. For instance, the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione in ethanol under reflux conditions can lead to the formation of a brominated indole-pyrimidine compound with good yield . Another approach involves the palladium-catalyzed carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids with 2,2-dimethylhydrazine under carbon monoxide pressure to yield pyrrole-pyrimidine diones . Additionally, bromination of 5-allyl-6-mercaptopyrimidine followed by treatment with sodium methoxide can result in the synthesis of thieno[2,3-d]pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of brominated pyrimidine derivatives can be characterized using various spectroscopic and computational methods. X-ray single crystal diffraction can confirm the structure of the synthesized compounds . Density functional theory (DFT) calculations, including B3LYP/6-31G(d,p) molecular geometry optimizations, can be used to compare the structures of monomers and dimers with experimental data . Furthermore, electronic spectra can be assigned based on time-dependent DFT (TD-DFT) results, and molecular orbital energy level diagrams can be explored .

Chemical Reactions Analysis

Brominated pyrimidine derivatives can participate in a range of chemical reactions. For example, 6-[(dimethylamino)methylene]aminouracil can react with heterocumulenes to yield novel pyrimido[4,5-d]pyrimidine derivatives through a cycloaddition reaction followed by elimination and tautomerization . The presence of bromine in the pyrimidine ring can facilitate further functionalization and cross-coupling reactions, which are essential in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrimidine derivatives can be studied using spectroscopic techniques and thermal analysis. Compounds like 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole exhibit good thermal stability up to 215°C . Spectroscopic investigations, including FT-IR, FT-RAMAN, NMR, and UV-Vis, can provide insights into the molecular geometry, vibrational wavenumbers, and electronic properties of the compounds . Computational analysis, such as NBO analysis and molecular docking studies, can further elucidate internal molecular electronic interactions, stabilizing energies, and potential biological activities .

Scientific Research Applications

  • Synthesis of Decorated Six-Membered Diazines

    • Summary of Application : 5-Bromo-2-(dimethylamino)pyrimidine is used in the synthesis of decorated six-membered diazines . These compounds have a wide range of applications in medicinal chemistry.
    • Methods of Application : The synthesis of these compounds involves various types of organic reactions, including coupling reactions, condensation reactions, and others .
    • Results or Outcomes : The outcomes of these applications are the successful synthesis of decorated six-membered diazines. These compounds have shown a wide range of biological activities .
  • Synthesis of N-Heteroaryl Substituted 9-Arylcarbazolyl Derivatives

    • Summary of Application : 5-Bromo-2-(dimethylamino)pyrimidine is used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives . These compounds have applications in various fields.
    • Methods of Application : The synthesis of these compounds involves palladium-catalyzed aerobic and ligand-free Suzuki reaction .
    • Results or Outcomes : The outcomes of these applications are the successful synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives .
  • Synthesis of 5-(Phenylethynyl)pyrimidine

    • Summary of Application : 5-Bromo-2-(dimethylamino)pyrimidine is used in the synthesis of 5-(phenylethynyl)pyrimidine . This compound has potential applications in various fields.
    • Methods of Application : The synthesis of this compound involves a microwave-assisted organic synthesis (MAOS) Sonogashira protocol .
    • Results or Outcomes : The outcome of this application is the successful synthesis of 5-(phenylethynyl)pyrimidine .
  • Synthesis of N-Heteroaryl Substituted 9-Arylcarbazolyl Derivatives

    • Summary of Application : 5-Bromo-2-(dimethylamino)pyrimidine is used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives . These compounds have applications in various fields.
    • Methods of Application : The synthesis of these compounds involves palladium-catalyzed aerobic and ligand-free Suzuki reaction .
    • Results or Outcomes : The outcomes of these applications are the successful synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives .
  • Synthesis of 5-Bromo-2-chloro-4-(dimethylamino)pyrimidine

    • Summary of Application : 5-Bromo-2-(dimethylamino)pyrimidine is used in the synthesis of 5-Bromo-2-chloro-4-(dimethylamino)pyrimidine . This compound has potential applications in various fields.
    • Methods of Application : The specific methods of application or experimental procedures would depend on the specific compound being synthesized .
    • Results or Outcomes : The outcome of this application is the successful synthesis of 5-Bromo-2-chloro-4-(dimethylamino)pyrimidine .

Safety And Hazards

5-Bromo-2-(dimethylamino)pyrimidine is classified as an irritant . It is also classified as Acute Tox. 3 Oral . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and evacuate personnel to safe areas .

Future Directions

While specific future directions for 5-Bromo-2-(dimethylamino)pyrimidine are not mentioned in the literature, it is a common pharmaceutical and chemical intermediate , suggesting its potential for use in the synthesis of new drugs and chemicals.

properties

IUPAC Name

5-bromo-N,N-dimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-10(2)6-8-3-5(7)4-9-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMYGNLCILQUMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60508471
Record name 5-Bromo-N,N-dimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(dimethylamino)pyrimidine

CAS RN

38696-21-8
Record name 5-Bromo-N,N-dimethyl-2-pyrimidinamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N,N-dimethylpyrimidin-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-(dimethylamino)pyrimidine
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

A mixture of 5-bromo-2-chloropyrimidine (1 g, 5.18 mmol), dimethylamine hydrochloride (1.26 g, 15.6 mmol) and K2CO3 (2.16 g, 15.6 mmol) in EtOH (15 mL) was heated to 120° C. for 16 h. After cooling, the solvent was evaporated off and the residue was used for next step without further purification. LCMS (m/z): 202.1/203.1 [M+H]+/[M+2H]+
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Name
Quantity
2.16 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Kowalewski, L Strekowski, M Szajda… - Australian Journal of …, 1981 - CSIRO Publishing
… Like its 2-methoxy and 4-methylthio analogue^,'^^ 5-bromo-2-dimethylaminopyrimidine (la) reacted with butyllithium to give the 4,5'-bipyrimidinediamine (2a) which underwent ready …
Number of citations: 14 www.publish.csiro.au
MA Matulenko, CH Lee, M Jiang, RR Frey… - Bioorganic & medicinal …, 2005 - Elsevier
4-Amino-5,7-disubstituted pyridopyrimidines are potent, non-nucleoside inhibitors of adenosine kinase (AK). We recently identified a potent, orally efficacious analog, 4 containing a 7-…
Number of citations: 65 www.sciencedirect.com
K Kanie, K Mizuno, M Kuroboshi, S Takehara… - Bulletin of the …, 1999 - journal.csj.jp
Liquid crystals (LCs) containing a trifluoromethylamino group are prepared by the cross-coupling reaction of p-bromo-substituted-(hetero)aryl(trifluoromethyl)amines that are derived …
Number of citations: 16 www.journal.csj.jp
KW Shimkin - 2017 - search.proquest.com
The synthesis of nitrogen-containing organic compounds is of the utmost importance to organic chemistry. For this reason, new methods for the construction of these frameworks are …
Number of citations: 3 search.proquest.com
P Vachal, JL Duffy, LC Campeau… - Journal of Medicinal …, 2021 - ACS Publications
Cholesteryl ester transfer protein (CETP) represents one of the key regulators of the homeostasis of lipid particles, including high-density lipoprotein (HDL) and low-density lipoprotein (…
Number of citations: 9 pubs.acs.org

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